molecular formula C10H11NO2 B13981999 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 861841-80-7

4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B13981999
CAS No.: 861841-80-7
M. Wt: 177.20 g/mol
InChI Key: PQTISLNPNJSVLM-UHFFFAOYSA-N
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Description

4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The presence of the ethyl group at the 4-position of the oxazine ring distinguishes it from other benzoxazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives with orthoesters in the presence of a catalyst. One common method is the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This reaction can also be performed under microwave conditions to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the compound.

Scientific Research Applications

4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and π-π interactions with the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1,4-dihydro-2H-3,1-benzothiazine-2-one: Similar structure but contains sulfur instead of oxygen.

    4-Ethyl-1,4-dihydro-2H-3,1-benzoxazine-2-one: Similar structure but lacks the carbonyl group at the 2-position.

    4-Ethyl-1,4-dihydro-2H-3,1-benzimidazole-2-one: Contains nitrogen instead of oxygen in the ring.

Uniqueness

4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the oxazine ring. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

861841-80-7

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-ethyl-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C10H11NO2/c1-2-9-7-5-3-4-6-8(7)11-10(12)13-9/h3-6,9H,2H2,1H3,(H,11,12)

InChI Key

PQTISLNPNJSVLM-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=CC=CC=C2NC(=O)O1

Origin of Product

United States

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